Cas no 939-27-5 (2-Ethylnaphthalene)

2-Ethylnaphthalene structure
2-Ethylnaphthalene structure
2-Ethylnaphthalene
939-27-5
C12H12
156.223683357239
MFCD00004127
808478
87569442

2-Ethylnaphthalene Properties

Names and Identifiers

    • Naphthalene, 2-ethyl-
    • 2-Ethylnaphthalene
    • 2-ETHYLNAPHTHALENE FOR FLUORESCENCE
    • 2-Ethylnaphthalene Solution
    • 2-Ethylnaphthalene1000µg
    • 2-Ethyl-naphthalene
    • beta-Ethylnaphthalene
    • .beta.-Ethylnaphthalene
    • RJTJVVYSTUQWNI-UHFFFAOYSA-N
    • NSC59389
    • Naphthalene, 2-ethyl
    • WLN: L66J C2
    • RJTJVVYSTUQWNI-UHFFFAOYSA-
    • 5965AF
    • BDBM50159278
    • SBB061449
    • VZ24528
    • FCH1115754
    • ST5104746
    • 2-Ethylnaphthalene (ACI)
    • 3-Ethylnaphthalene
    • NSC 59389
    • β-Ethylnaphthalene
    • CHEMBL370944
    • DTXSID9061330
    • MFCD00004127
    • AKOS015912895
    • 939-27-5
    • SY051582
    • InChI=1/C12H12/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h3-9H,2H2,1H3
    • E0147
    • 2-Ethylnaphthalene, >=99%
    • CS-0152501
    • QR6992R4PR
    • NSC-59389
    • NS00039769
    • EINECS 213-360-0
    • MFCD00084376
    • DB-057450
    • D83899
    • AS-56938
    • +Expand
    • MFCD00004127
    • RJTJVVYSTUQWNI-UHFFFAOYSA-N
    • 1S/C12H12/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h3-9H,2H2,1H3
    • C1C=C2C(C=C(CC)C=C2)=CC=1

Computed Properties

  • 156.0939g/mol
  • 0
  • 4.4
  • 0
  • 0
  • 1
  • 156.0939g/mol
  • 156.0939g/mol
  • 0Ų
  • 12
  • 139
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 0

Experimental Properties

  • 5.38e-04 atm-m3/mole
  • 3.40220
  • 0.00000
  • n20/D 1.599(lit.)
  • 251-252 °C(lit.)
  • −70 °C (lit.)
  • Fahrenheit: 219.2 ° f
    Celsius: 104 ° c
  • Not determined
  • Stable. Combustible. Incompatible with strong oxidizing agents.
  • Soluble in ethanol and diethyl ether.
  • 0.992 g/mL at 25 °C(lit.)

2-Ethylnaphthalene Security Information

  • QJ6960000
  • 3
  • S23-S24/25
  • NONH for all modes of transport

2-Ethylnaphthalene Customs Data

  • 2902909090
  • China Customs Code:

    2902909090

    Overview:

    2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

2-Ethylnaphthalene Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0033RJ-1g
2-Ethylnaphthalene
939-27-5 99% GC
1g
$13.00 2024-04-19
A2B Chem LLC
AB44047-1g
2-Ethylnaphthalene
939-27-5 99% GC
1g
$12.00 2024-07-18
Aaron
AR0033ZV-1g
2-Ethylnaphthalene
939-27-5 98%
1g
$11.00 2024-07-18
abcr
AB251385-25 g
2-Ethylnaphthalene, 99%; .
939-27-5 99%
25 g
€152.00 2023-07-20
Ambeed
A587804-1g
2-Ethylnaphthalene
939-27-5 99% GC
1g
$16.0 2024-07-18
Chemenu
CM394307-25g
2-Ethylnaphthalene
939-27-5 95%+
25g
$173 2024-07-19
eNovation Chemicals LLC
D747233-25g
2-Ethylnaphthalene
939-27-5 99.0%
25g
$265 2022-10-14
TRC
E937350-250mg
2-Ethylnaphthalene
939-27-5
250mg
$ 50.00 2022-06-05
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD74709-1g
2-Ethylnaphthalene
939-27-5 99% GC
1g
¥77.0 2024-04-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X33215-25g
2-ETHYLNAPHTHALENE
939-27-5 99% GC
25g
¥953.0 2024-07-18

2-Ethylnaphthalene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Iron chloride (FeCl3) ,  Lithium aluminum hydride Solvents: Tetrahydrofuran ;  30 min, 18 °C
1.2 Reagents: Hydrogen ;  1 min, 1 bar, 18 °C; 6 h, 1 bar, 18 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
Reference
Iron-catalyzed olefin hydrogenation at 1 bar H2 with a FeCl3-LiAlH4 catalyst
Gieshoff, Tim N.; Villa, Matteo; Welther, Alice; Plois, Markus; Chakraborty, Uttam; et al, Green Chemistry, 2015, 17(3), 1408-1413

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Potassium(1+), bis[1,2-di(methoxy-κO)ethane]-, (T-4)-, bis[(1,2,3,4-η)-anthracen… Solvents: Toluene ;  3 h, 2 bar, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Heteroatom-Free Arene-Cobalt and Arene-Iron Catalysts for Hydrogenations
Gaertner, Dominik; Welther, Alice; Rad, Babak Rezaei; Wolf, Robert; von Wangelin, Axel Jacobi, Angewandte Chemie, 2014, 53(14), 3722-3726

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Iron chloride (FeCl3) Solvents: 1,2-Dichloroethane ;  1 h, 120 °C
Reference
FeCl3-catalyzed reduction of ketones and aldehydes to alkane compounds
Dal Zotto, Christophe; Virieux, David; Campagne, Jean-Marc, Synlett, 2009, (2), 276-278

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Catalysts: Silica ,  Copper nitrate trihydrate Solvents: Water ;  20 min, pH 9, cooled
1.2 Solvents: Toluene ;  1 h, 1 atm, 90 °C
Reference
Heterogeneous Cu-catalysts for the reductive deoxygenation of aromatic ketones without additives
Zaccheria, Federica; Ravasio, Nicoletta; Ercoli, Mauro; Allegrini, Pietro, Tetrahedron Letters, 2005, 46(45), 7743-7745

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Carbon dioxide ,  Hydrochloric acid Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium
Reference
Carbon dioxide gas accelerates solventless synthesis
Jessop, Philip; Wynne, Dolores C.; DeHaai, Scott; Nakawatase, Denise, Chemical Communications (Cambridge), 2000, (8), 693-694

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Triethylsilane Catalysts: Tris(pentafluorophenyl)borane Solvents: Dichloromethane ;  5 min, rt
Reference
Chemoselective Deoxygenation of 2° Benzylic Alcohols through a Sequence of Formylation and B(C6F5)3-Catalyzed Reduction
Richter, Sven C. ; Oestreich, Martin, European Journal of Organic Chemistry, 2021, 2021(14), 2103-2106

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Tris(pentafluorophenyl)borane Solvents: 1,2-Difluorobenzene ;  24 h, 120 °C
Reference
Mechanistic insights into reductive deamination with hydrosilanes catalyzed by B(C6F5)3: a DFT study
Zhou, Miaomiao; Wang, Ting; Cheng, Gui-Juan, Frontiers in Chemistry (Lausanne, 2022, 10,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: 2849469-41-4 Solvents: Toluene ;  24 h, 5 bar, 120 °C
Reference
Magnesium Pincer Complexes and Their Applications in Catalytic Semihydrogenation of Alkynes and Hydrogenation of Alkenes: Evidence for Metal-Ligand Cooperation
Liang, Yaoyu; Das, Uttam Kumar; Luo, Jie; Diskin-Posner, Yael ; Avram, Liat ; et al, Journal of the American Chemical Society, 2022, 144(41), 19115-19126

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: 2480047-74-1 Solvents: Isopropanol ;  24 h, reflux
Reference
Transition metal complexes of a bis(carbene) ligand featuring 1,2,4-triazolin-5-ylidene donors: structural diversity and catalytic applications
Singh, Vivek Kumar; Donthireddy, S. N. R.; Illam, Praseetha Mathoor; Rit, Arnab, Dalton Transactions, 2020, 49(34), 11958-11970

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium alloy, base, Ru 84,Fe 16 ,  1H-Imidazolium, 1-butyl-3-(4-sulfobutyl)-, salt with 1,1,1-trifluoro-N-[(trifluo… Solvents: Mesitylene ;  16 h, 50 bar, 175 °C
Reference
Bimetallic Nanoparticles in Supported Ionic Liquid Phases as Multifunctional Catalysts for the Selective Hydrodeoxygenation of Aromatic Substrates
Offner-Marko, Lisa; Bordet, Alexis ; Moos, Gilles; Tricard, Simon; Rengshausen, Simon; et al, Angewandte Chemie, 2018, 57(39), 12721-12726

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Water ,  Boron, bis[[2,2′-(imino-κN)bis[ethanolato-κO]](2-)]di-, (B-B)
1.2 Catalysts: Palladium Solvents: Tetrahydrofuran ;  18 h, 20 °C
Reference
Efficient Water Reduction with sp3-sp3 Diboron(4) Compounds: Application to Hydrogenations, H-D Exchange Reactions, and Carbonyl Reductions
Flinker, Mathias; Yin, Hongfei; Juhl, Rene W.; Eikeland, Espen Z.; Overgaard, Jacob; et al, Angewandte Chemie, 2017, 56(50), 15910-15915

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,2-Bis(dicyclohexylphosphino)ethane Solvents: Diisopropyl ether ;  5 min, rt
1.2 Solvents: Tetrahydrofuran ;  rt; 18 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Nickel-Catalyzed C-O Bond-Cleaving Alkylation of Esters: Direct Replacement of the Ester Moiety by Functionalized Alkyl Chains
Liu, Xiangqian; Jia, Jiaqi; Rueping, Magnus, ACS Catalysis, 2017, 7(7), 4491-4496

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Triethylsilane Catalysts: Tris(pentafluorophenyl)borane Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ,  Water ;  1 h, rt
Reference
B(C6F5)3-Catalyzed Hydrodesulfurization Using Hydrosilanes - Metal-Free Reduction of Sulfides
Saito, Kodai; Kondo, Kazumi; Akiyama, Takahiko, Organic Letters, 2015, 17(13), 3366-3369

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol ,  Tetrahydrofuran ;  11 s, 4.9 atm, 25 °C
Reference
Continuous-flow hydrogenation of olefins and nitrobenzenes catalyzed by platinum nanoparticles dispersed in an amphiphilic polymer
Osako, Takao; Torii, Kaoru; Tazawa, Aya; Uozumi, Yasuhiro, RSC Advances, 2015, 5(57), 45760-45766

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Oxygen ,  Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran ;  18 h, rt
Reference
Photodriven Transfer Hydrogenation of Olefins
Leow, Dasheng; Chen, Ying-Ho; Hung, Tzu-Hang; Su, Ying; Lin, Yi-Zhen, European Journal of Organic Chemistry, 2014, 2014(33), 7347-7352

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Benzenesulfonic acid, 3,3′,3′′-phosphinidynetris-, sodium salt (1:3) Solvents: Glycerol ;  2 h, 3 bar, 100 °C
Reference
Palladium Nanoparticles in Glycerol: A Versatile Catalytic System for C-X Bond Formation and Hydrogenation Processes
Chahdoura, Faouzi; Pradel, Christian; Gomez, Montserrat, Advanced Synthesis & Catalysis, 2013, 355(18), 3648-3660

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Triphenylphosphine Catalysts: Iron, octacarbonyl(di-μ-chlorodipalladium)bis[μ-(diphenylphosphino)]di-, (2Fe-Pd… Solvents: Benzene ;  1 h, 78 °C
Reference
Cross-coupling of aryl halides and triflates with intramolecularly stabilized group 13-metal alkylating reagents in the presence of mixed-metal catalysts
Shenglof, Margarita; Gelman, Dmitri; Heymer, Bernd; Schumann, Herbert; Molander, Gary A.; et al, Synthesis, 2003, (2), 302-306

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,3-Dihydro-4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene Solvents: Toluene ;  3 min, rt
1.2 Reagents: Sodium acetate ,  N,N-Bis(1-methylethyl)boranamine ;  18 h, 180 °C
Reference
Nickel-Catalyzed Reductive Cleavage of Carbon-Oxygen Bonds in Anisole Derivatives Using Diisopropylaminoborane
Igarashi, Takuya; Haito, Akira; Chatani, Naoto ; Tobisu, Mamoru, ACS Catalysis, 2018, 8(8), 7475-7483

Synthetic Circuit 19

Reaction Conditions
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,2-Bis(dicyclohexylphosphino)ethane Solvents: Diisopropyl ether ,  Toluene ;  5 min, rt
1.2 Solvents: Diisopropyl ether ,  Toluene ;  rt; 12 h, 100 °C; 100 °C → rt
1.3 Reagents: Potassium sodium tartrate Solvents: Water ;  10 min, rt
Reference
Lewis Acid Assisted Nickel-Catalyzed Cross-Coupling of Aryl Methyl Ethers by C-O Bond-Cleaving Alkylation: Prevention of Undesired β-Hydride Elimination
Liu, Xiangqian; Hsiao, Chien-Chi; Kalvet, Indrek; Leiendecker, Matthias; Guo, Lin; et al, Angewandte Chemie, 2016, 55(20), 6093-6098

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Titanium isopropoxide Catalysts: 4,4′-Dimethoxy-2,2′-bipyridine ,  Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Isopropyl acetate ;  10 min, rt; 10 min, 0 °C
1.2 Solvents: Diethyl ether ;  5 min, 0 °C; 48 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  5 min, 25 °C
Reference
Visible-Light-Promoted Nickel-Catalyzed Cross-Coupling of Alkyltitanium Alkoxides with Aryl and Alkenyl Halides
Leushukou, Andrei A.; Krech, Anastasiya V.; Hurski, Alaksiej L., Organic Letters, 2022, 24(34), 6277-6281

2-Ethylnaphthalene Raw materials

2-Ethylnaphthalene Preparation Products

2-Ethylnaphthalene Suppliers

SHANG HAI YING XIN SHI YAN SHI SHE BEI Co., Ltd.
Audited Supplier Audited Supplier
(CAS:939-27-5)
MO HANG QI
17002132182
3146474380@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:939-27-5)
A LA DING
anhua.mao@aladdin-e.com

2-Ethylnaphthalene Related Literature

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(CAS:939-27-5)2-Ethylnaphthalene
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99%/99%
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